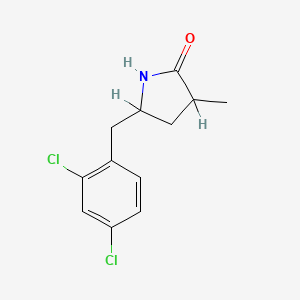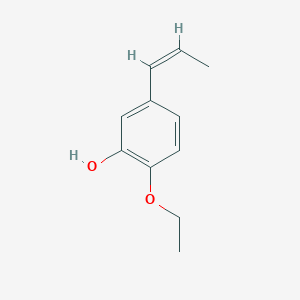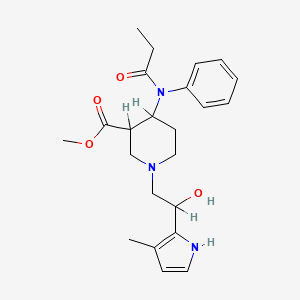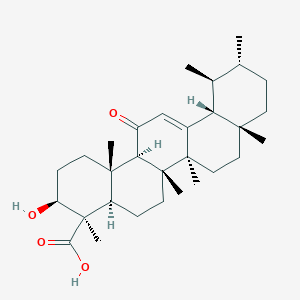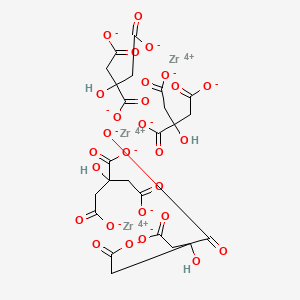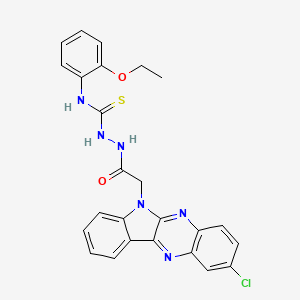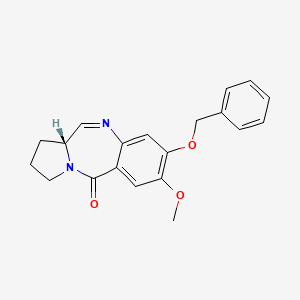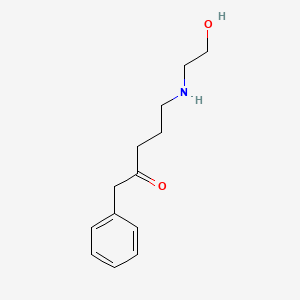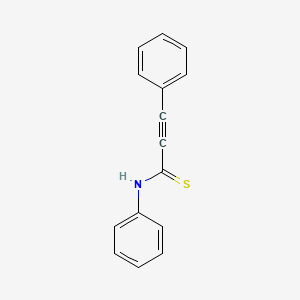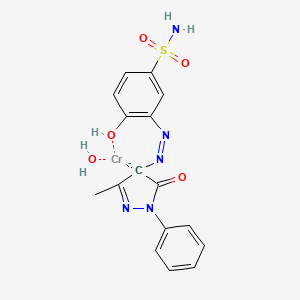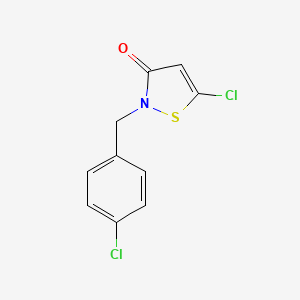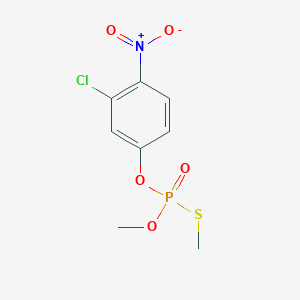
3'-Azido-2',3'-dideoxyadenosine-5'-phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite: is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of an azido group at the 3’ position and a phosphite group at the 5’ position of the adenosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite typically involves multiple steps, starting from adenosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The protected adenosine is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group. This step often involves the use of azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deprotection: The protecting groups are removed to yield 3’-Azido-2’,3’-dideoxyadenosine.
Phosphitylation: The final step involves the introduction of the phosphite group at the 5’ position. This is achieved by reacting the 3’-Azido-2’,3’-dideoxyadenosine with a phosphitylating agent such as diisopropylaminochlorophosphine.
Industrial Production Methods:
Industrial production of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azido group in 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite can undergo oxidation reactions, leading to the formation of nitrene intermediates.
Reduction: The azido group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion to 3’-amino-2’,3’-dideoxyadenosine-5’-phosphite.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is used as a precursor in the synthesis of other nucleoside analogs. It is also employed in click chemistry for the labeling of biomolecules.
Biology:
In biological research, this compound is used to study the mechanisms of nucleoside analog incorporation into DNA and RNA. It is also used in the investigation of telomerase activity and telomere maintenance.
Medicine:
The compound has potential applications in antiviral therapies, particularly in the treatment of HIV and other viral infections. It acts as a chain terminator during viral DNA synthesis, thereby inhibiting viral replication.
Industry:
In the pharmaceutical industry, 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is used in the development of antiviral drugs. It is also used in the production of diagnostic reagents and molecular probes.
Mechanism of Action
The primary mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, leading to chain termination. This inhibits the replication of viral DNA and effectively halts the spread of the virus.
Molecular Targets and Pathways:
Telomerase Inhibition: The compound inhibits telomerase activity, leading to telomere shortening and potential anti-cancer effects.
DNA Polymerase Inhibition: It selectively inhibits viral DNA polymerases, making it a potent antiviral agent.
Comparison with Similar Compounds
- 3’-Azido-2’,3’-dideoxyguanosine-5’-phosphite
- 3’-Azido-2’,3’-dideoxycytidine-5’-phosphite
- 3’-Azido-2’,3’-dideoxyuridine-5’-phosphite
Uniqueness:
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is unique due to its specific incorporation into DNA and RNA, leading to chain termination. Its selective inhibition of viral DNA polymerases and telomerase makes it a valuable tool in antiviral and anticancer research.
Comparison:
- 3’-Azido-2’,3’-dideoxyguanosine-5’-phosphite: Similar mechanism of action but differs in the nucleobase, which can affect its selectivity and potency.
- 3’-Azido-2’,3’-dideoxycytidine-5’-phosphite: Also acts as a chain terminator but has different pharmacokinetic properties.
- 3’-Azido-2’,3’-dideoxyuridine-5’-phosphite: Used in similar applications but may have different efficacy and toxicity profiles.
Properties
CAS No. |
124930-60-5 |
|---|---|
Molecular Formula |
C10H12N8O4P+ |
Molecular Weight |
339.23 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H11N8O4P/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(22-7)2-21-23(19)20/h3-7H,1-2H2,(H2-,11,13,14,19,20)/p+1/t5-,6+,7+/m0/s1 |
InChI Key |
DUZQZOZHWRVJDD-RRKCRQDMSA-O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


